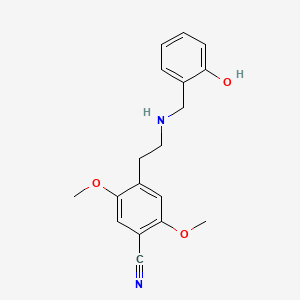

Nboh-2C-CN

Übersicht

Beschreibung

NBOH-2C-CN, auch bekannt als 4-[2-[(2-Hydroxyphenyl)methylamino]ethyl]-2,5-Dimethoxybenzonitril, ist eine Verbindung, die indirekt von der Phenethylamin-Reihe von Halluzinogenen abgeleitet ist. Es wurde 2014 an der Universität Kopenhagen entdeckt. Diese Verbindung zeichnet sich dadurch aus, dass sie eines der selektivsten Agonistenliganden für den Serotonin-2A-Rezeptor ist, mit einer hohen Selektivität gegenüber Serotonin-2C- und Serotonin-2B-Rezeptoren .

Herstellungsmethoden

This compound kann in einer Reihe von Schritten aus 2C-H synthetisiert werden. Der Syntheseweg umfasst die folgenden Schritte:

Benzylierung: Das Ausgangsmaterial, 2C-H, wird benzyliert, um die Benzylgruppe einzuführen.

Methoxylierung: Das Zwischenprodukt wird dann methoxyliert, um Methoxygruppen an den Positionen 2 und 5 einzuführen.

Nitrileinführung: Eine Nitrilgruppe wird an der Position 4 eingeführt.

Hydroxyphenylmethylamino-Substitution: Schließlich wird die Hydroxyphenylmethylaminogruppe eingeführt, um die Synthese abzuschließen.

Vorbereitungsmethoden

NBOH-2C-CN can be synthesized from 2C-H in a series of steps. The synthetic route involves the following steps:

Benzylation: The starting material, 2C-H, undergoes benzylation to introduce the benzyl group.

Methoxylation: The intermediate product is then methoxylated to introduce methoxy groups at the 2 and 5 positions.

Nitrile Introduction: A nitrile group is introduced at the 4 position.

Hydroxyphenylmethylamino Substitution: Finally, the hydroxyphenylmethylamino group is introduced to complete the synthesis.

Analyse Chemischer Reaktionen

Derivatization via Reductive Amination

NBOH-2C-CN serves as a scaffold for synthesizing N-benzyl analogs. Representative reactions include:

| Derivative | Reactant | Conditions | Yield |

|---|---|---|---|

| 6a–e | Substituted benzaldehydes | NaBH₃CN, MeOH, RT | 52–58% |

| 6f | 3-Coumaranone | NaBH₃CN, MeOH, RT | 55% |

These derivatives are designed to explore structure-activity relationships (SAR), particularly the impact of N-benzyl substituents on receptor binding .

Hydrochloride Salt Formation

The freebase of this compound is converted to its hydrochloride salt via:

This acid-base reaction improves compound stability and solubility for pharmacological studies .

Tritiation for Binding Studies

A tritiated form ([³H]25CN-NBOH) was synthesized for autoradiography and receptor binding assays. While exact reaction conditions are not disclosed, tritiation typically involves catalytic hydrogenation with tritium gas (³H₂) .

Key Reaction Insights

-

Cyanation Efficiency : Copper-mediated cyanation achieves moderate yields (52–58%) but is critical for introducing the nitrile group .

-

Reductive Amination : NaBH₃CN proves effective for N-benzylation without compromising the nitrile group .

-

Salt Stability : Hydrochloride formation ensures long-term storage viability .

Wissenschaftliche Forschungsanwendungen

Research Applications

-

Neuroscience Studies

- NBOH-2C-CN has been used to investigate neuronal activity in the prefrontal cortex (PFC) of mice. Studies show that it significantly increases firing frequency in layer 5 pyramidal neurons expressing the 5-HT2A receptor . This indicates its potential role in modulating cognitive functions and emotional responses.

-

Behavioral Studies

- In vivo studies have shown that this compound induces head-twitch responses (HTRs) in rodents, a common behavioral marker for hallucinogenic activity. These behaviors were less pronounced compared to other compounds like DOI but still significant enough to warrant further investigation into their neuropharmacological implications .

- Cardiovascular Effects

Case Studies

-

Psychedelic Research

- A study conducted by Jensen et al. (2020) evaluated the pharmacokinetic properties of this compound, finding that it serves as a powerful tool for dissecting receptor-specific dynamics related to psychoactivity. The study highlighted its potential for developing treatments targeting mood disorders by modulating serotonergic signaling pathways .

- Neurodevelopmental Studies

Wirkmechanismus

NBOH-2C-CN exerts its effects by selectively binding to the serotonin 2A receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The compound has a high affinity for the serotonin 2A receptor, with a dissociation constant (K_i) of 1.3 nM. It exhibits 100-fold selectivity for the serotonin 2A receptor over the serotonin 2C receptor .

Vergleich Mit ähnlichen Verbindungen

NBOH-2C-CN ähnelt anderen Verbindungen der Phenethylamin-Reihe, wie zum Beispiel:

25CN-NBOH: Eine weitere eng verwandte Verbindung mit ähnlicher Selektivität für den Serotonin-2A-Rezeptor.

This compound ist aufgrund seiner hohen Selektivität für den Serotonin-2A-Rezeptor und seiner unterschiedlichen Bindungsweise im Vergleich zu anderen Verbindungen der Reihe einzigartig .

Biologische Aktivität

NBOH-2C-CN, also known as 25CN-NBOH, is a compound that has garnered attention in the field of neuroscience due to its high affinity and selectivity for the serotonin 5-HT2A receptor. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential implications for research.

- Chemical Name: 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride

- Molecular Formula: C18H20N2O3.HCl

- CAS Number: 1539266-32-4

- Purity: ≥98%

Receptor Affinity and Selectivity

This compound is characterized as a high-affinity selective agonist for the 5-HT2A receptor with a dissociation constant (Ki) of approximately 1.3 nM . It exhibits a 100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and a 46-fold selectivity over the 5-HT2B receptor . This selectivity positions this compound as a valuable tool for studying serotonin receptor dynamics.

| Receptor Type | Ki (nM) | Selectivity |

|---|---|---|

| 5-HT2A | 1.3 | - |

| 5-HT2B | - | 46-fold |

| 5-HT2C | - | 100-fold |

In Vivo Studies

In animal models, this compound has been shown to elicit head twitch behavior (HTR), a response commonly associated with serotonin receptor activation. This behavior is particularly noted in mice and is indicative of the compound's psychoactive properties .

Further investigations revealed that chronic administration led to desensitization of the 5-HT2A receptor, which was measured through HTR dynamics. Interestingly, while HTR was observed, it did not significantly affect reversal learning tasks in mice, suggesting a nuanced interaction with serotonergic pathways .

Behavioral Dynamics

The behavioral effects of this compound have been linked to its ability to modulate cortical circuit dynamics associated with serotonin signaling. Studies indicate that it may serve as a powerful tool for dissecting these circuits due to its selective action on the 5-HT2A receptor .

Structural Insights

Recent structural studies utilizing cryo-electron microscopy have elucidated the binding mechanism of this compound at the 5-HT2A receptor. The compound engages in specific interactions within the receptor's binding pocket, leading to conformational changes that facilitate G protein coupling . This structural understanding enhances our knowledge of how selective agonists can influence receptor activity.

Case Studies and Research Findings

- Case Study on Selective Agonism : A study demonstrated that this compound displayed unique binding characteristics compared to other hallucinogens like LSD and DOI, emphasizing its potential for targeted research into serotonin-related behaviors .

- Chronic Administration Effects : Chronic exposure to this compound resulted in increased startle amplitude in rodent models, indicating alterations in sensory processing linked to serotonergic modulation .

- Behavioral Analysis : Research indicated that while this compound induced significant behavioral responses, these were context-dependent and varied based on administration protocols, highlighting the complexity of its pharmacodynamics .

Eigenschaften

CAS-Nummer |

1391489-32-9 |

|---|---|

Molekularformel |

C18H20N2O3 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3 |

InChI-Schlüssel |

VWEDZTZAXHMZIL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N |

Kanonische SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N |

Key on ui other cas no. |

1391489-32-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.